N-(2-Thenylidene)methanamine
Description
N-(2-Thenylidene)methanamine is a Schiff base derived from the condensation of methanamine with 2-thiophenecarboxaldehyde. Its structure features a thiophene ring (a sulfur-containing heterocycle) attached to the imine nitrogen, distinguishing it from analogous benzylidene derivatives. This compound is of interest in coordination chemistry and catalysis due to the electron-rich thiophene moiety, which can influence electronic properties and metal-binding capabilities .
Properties
Molecular Formula |
C6H7NS |
|---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
N-methyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C6H7NS/c1-7-5-6-3-2-4-8-6/h2-5H,1H3 |
InChI Key |
ZQGPYOVFQBRJTM-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Methylbenzylidene)-1-(p-tolyl)methanamine (4b)
- Structure : Contains a para-methyl-substituted benzylidene group.
- Synthesis : Prepared via catalytic amine oxidation with 99% yield .
- NMR Data : Imine proton at δ 8.24 ppm; aromatic protons between δ 7.01–7.57 ppm .
- Electronic Effects : The methyl group is electron-donating, stabilizing the imine via inductive effects.
(E)-N-(4-Chlorobenzylidene)methanamine
N-(2-Methoxybenzylidene)-1-(2-methoxyphenyl)methanamine (5k)
- Structure : Ortho-methoxy groups introduce steric hindrance and resonance effects.
- NMR Data : Imine proton at δ 8.58 ppm; methoxy protons at δ 3.8–4.0 ppm .
- Impact : Methoxy groups enhance solubility in polar solvents and alter coordination behavior in metal complexes.
Heterocyclic Analogues
N-Methyl-(2-thienylmethyl)amine
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine
- Structure : Combines furan and thiophene moieties.
- Properties : The oxygen in furan introduces stronger electron-withdrawing effects compared to thiophene, altering reactivity in nucleophilic additions .
Bulky Substituent Derivatives
N-(4-(Tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (4d)
- Structure : Incorporates tert-butyl groups at para positions.
- Impact : Steric bulk increases thermal stability (evidenced by high yield, 92%) but reduces reactivity in sterically sensitive reactions .
Structural and Functional Comparison Table
Key Research Findings
- Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) stabilize the imine linkage, while electron-withdrawing groups (e.g., chloro) enhance electrophilicity for nucleophilic attacks .
- Steric Influence : Bulky substituents (e.g., tert-butyl) improve thermal stability but limit applications in sterically constrained reactions .
- Heterocyclic Advantage : Thiophene-containing derivatives exhibit unique coordination behavior in metal complexes, leveraging sulfur’s lone pairs for catalysis or material science .
- Synthetic Flexibility : Microwave-assisted methods () and transition-metal catalysis () enable efficient, scalable synthesis of these compounds.
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